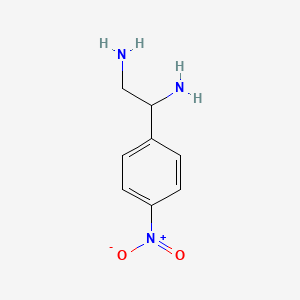

1-(4-Nitrophenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-(4-nitrophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11N3O2/c9-5-8(10)6-1-3-7(4-2-6)11(12)13/h1-4,8H,5,9-10H2 |

InChI Key |

BYALHBZEFGNYOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 4 Nitrophenyl Ethane 1,2 Diamine and Core Precursors

Established Synthetic Pathways to the 1-(4-Nitrophenyl)ethane-1,2-diamine Framework

Nucleophilic Substitution Reactions with Halonitrobenzenes and Ethylenediamine (B42938)

A primary and well-established method for synthesizing N-aryl-1,2-diamines involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (a halogen). libretexts.org The reaction between a halonitrobenzene and ethylenediamine proceeds through an addition-elimination mechanism. libretexts.orgnih.gov The nucleophilic amine attacks the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product.

The reactivity of the halonitrobenzene is influenced by the nature of the halogen, with fluorine being the most effective leaving group due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack. youtube.com The presence of the nitro group is crucial as it delocalizes the negative charge of the intermediate complex, thereby lowering the activation energy of the reaction. libretexts.org

| Halogen (X) | Relative Reactivity | Leaving Group Ability |

| F | Highest | Best |

| Cl | Intermediate | Good |

| Br | Lower | Moderate |

| I | Lowest | Poorest |

| This table provides a generalized reactivity trend for halogens in nucleophilic aromatic substitution reactions activated by a nitro group. |

Alternative Approaches for the Synthesis of Vicinal Diamines

While nucleophilic aromatic substitution is a direct route, several other methodologies have been developed for the synthesis of vicinal diamines, offering alternative strategies that can be adapted for the preparation of compounds like this compound. rsc.org

The ring-opening of aziridines by amines (aminolysis) is a powerful and versatile method for the synthesis of 1,2-diamines. ulb.ac.beorganic-chemistry.org Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, which leads to the formation of vicinal diamines. researchgate.netnih.gov The regioselectivity of the ring-opening can often be controlled by the nature of the substituents on the aziridine (B145994) ring and the reaction conditions. nih.govfrontiersin.org For instance, in the case of aryl-substituted aziridines, nucleophilic attack often occurs preferentially at the benzylic position. ulb.ac.be

N-activated aziridines, such as N-tosyl or N-nosyl derivatives, are particularly reactive intermediates that facilitate the ring-opening process under milder conditions. ulb.ac.beulb.ac.be Various catalysts, including indium tribromide and scandium triflate, have been shown to efficiently promote the aminolysis of activated aziridines with aromatic amines. organic-chemistry.org

| Catalyst | Reaction Conditions | Key Features |

| Indium tribromide | Mild conditions | High yields and selectivity with aromatic amines. organic-chemistry.org |

| Scandium(III) triflate | 1 mol% catalyst loading | Efficient for meso-N-aryl aziridines. organic-chemistry.org |

| Iron(III) chloride | Not specified | Catalyzes aminolysis of meso-N-aryl aziridines. organic-chemistry.org |

The direct diamination of alkenes represents a highly atom-economical approach to vicinal diamines. rsc.org This transformation can be achieved through various catalytic systems. For example, rhodium(III)-catalyzed aziridination of an alkene followed by in-situ ring-opening with an amine nucleophile provides a one-pot synthesis of 1,2-diamines. organic-chemistry.org

Catalytic asymmetric diamination of styrenes has been achieved using a chirally modified aryliodine(I) catalyst, affording vicinal diamines in high enantiomeric excesses. acs.orgorganic-chemistry.orgnih.gov This method is significant as it operates under intermolecular reaction control, a challenge in diamination reactions due to the potential for the diamine product to act as a chelating ligand and deactivate the catalyst. acs.orgscispace.com More recently, an iron(II)-catalyzed 1,2-diamination of styrenes has been developed that can install a free amino group at the terminal position. nih.gov

Reductive methods can also be employed to generate vicinal diamines from aziridine precursors. One such strategy involves the reductive ring-opening of N-tosyl aziridines using nitroarenes as the nitrogen source, mediated by diboronic acid under aqueous conditions. organic-chemistry.org This approach is notable for its use of readily available and inexpensive nitroarenes.

Catalytic hydroamination of unsaturated compounds is another atom-efficient method for C-N bond formation. researchgate.net The hydroamination of allylic amines, catalyzed by rhodium complexes, provides access to a range of unsymmetrical vicinal diamines. organic-chemistry.orgnih.gov This method is versatile, accommodating various primary and secondary amine nucleophiles. nih.gov Furthermore, copper-catalyzed asymmetric hydroamination of enamines has been developed as an efficient route to chiral 1,2-diamines. researchgate.net A review from 2024 highlights that the catalytic asymmetric synthesis of 1,2-diamines has been a topic of significant interest, with hydroamination of allylic amines and enamines being key strategies. nih.gov

Precursor Synthesis and Functional Group Transformations

The construction of the this compound scaffold begins with readily available starting materials, which are modified through key oxidative and reductive steps to install the necessary functional groups.

Oxidation Pathways for Nitrophenyl Ethane (B1197151) Derivatives

The introduction of oxygen functionalities onto the ethane side chain of a nitrophenyl precursor is a critical step toward forming the diamine. This can be achieved through several oxidative routes, primarily starting from 4-nitrostyrene (B89597) or 4-nitroethylbenzene.

One viable method involves the catalytic oxidation of 4-nitroethylbenzene. Studies have shown that using ozone in the presence of a manganese (II) acetate (B1210297) catalyst in an acetic acid solution can effectively oxidize the side chain. zsmu.edu.ua This process predominantly yields 4-nitroacetophenone, which serves as a key intermediate. zsmu.edu.ua The ketone group can then be further functionalized in subsequent steps.

A more direct approach to creating the 1,2-difunctionalized backbone is the dihydroxylation of 4-nitrostyrene. This reaction converts the alkene directly into a vicinal diol, 1-(4-nitrophenyl)ethane-1,2-diol, a direct precursor to the target diamine. chemspider.com Several methods are effective for this transformation:

Upjohn Dihydroxylation : This method uses a catalytic amount of the toxic and expensive osmium tetroxide (OsO₄) along with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) to regenerate the catalyst. wikipedia.org

Sharpless Asymmetric Dihydroxylation : A powerful variant that not only produces the diol but also controls the stereochemistry, yielding an enantioenriched product. It employs a catalytic amount of OsO₄, a stoichiometric oxidant such as K₃[Fe(CN)₆], and a chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)). wikipedia.org

Peroxide-Based Methods : Malonoyl peroxides have been demonstrated as effective reagents for the syn-dihydroxylation of alkenes like styrene (B11656) under mild conditions, offering a metal-free alternative. rsc.org

An alternative two-step pathway proceeds through the epoxidation of 4-nitrostyrene to form 4-nitrostyrene oxide. This epoxide can then be subjected to hydrolytic ring-opening to yield the same 1-(4-nitrophenyl)ethane-1,2-diol. nih.govlibretexts.org The ring-opening of such epoxides can also be achieved using various nucleophiles, including amines, which provides a direct route to β-amino alcohols, intermediates that are one step away from the final diamine. rsc.orgscielo.org.mx

| Pathway | Starting Material | Key Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| Side-Chain Oxidation | 4-Nitroethylbenzene | O₃, Mn(OAc)₂, AcOH | 4-Nitroacetophenone | zsmu.edu.ua |

| Upjohn Dihydroxylation | 4-Nitrostyrene | OsO₄ (cat.), NMO | 1-(4-Nitrophenyl)ethane-1,2-diol | wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | 4-Nitrostyrene | OsO₄ (cat.), K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQ)₂PHAL) | Chiral 1-(4-Nitrophenyl)ethane-1,2-diol | wikipedia.org |

| Epoxidation/Hydrolysis | 4-Nitrostyrene | 1. Epoxidizing agent (e.g., m-CPBA) 2. H₃O⁺ | 1-(4-Nitrophenyl)ethane-1,2-diol | nih.govlibretexts.org |

Reduction of Nitro Groups to Amino Functionalities

The conversion of the nitro group on the aromatic ring to an amino group is a fundamental transformation in the synthesis of the target compound. This reduction can be strategically performed at different points in the synthetic sequence. A variety of reagents are available for this purpose, with the choice often depending on the presence of other reducible functional groups in the molecule.

Common methods for reducing aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used and often clean method. Hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is highly effective. However, it is a powerful reducing system that can also reduce other functional groups, such as alkenes or alkynes.

Metal-Acid Systems : The Béchamp reduction, using iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl), is a classic and cost-effective method. researchgate.net Similarly, tin (Sn) or tin(II) chloride (SnCl₂) in concentrated HCl are reliable reagents known for their chemoselectivity in reducing nitro groups without affecting many other functionalities. orgsyn.orgnih.gov

Other Metal-Based Reagents : Zinc (Zn) powder in acetic acid provides a milder condition for the reduction, which can be beneficial for sensitive substrates. libretexts.org

The chemoselectivity of the reduction is a key consideration. For instance, if starting from 4-nitrostyrene, catalytic hydrogenation would likely reduce both the nitro group and the alkene double bond. In such cases, reagents like tin(II) chloride are preferred to selectively reduce the nitro group while leaving the alkene intact.

| Reducing Agent | Typical Conditions | Selectivity Profile | Reference |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, Palladium on Carbon, solvent (e.g., EtOH, EtOAc) | Highly efficient but can reduce other groups (alkenes, alkynes, C=O). | libretexts.org |

| Fe/HCl or Fe/NH₄Cl | Iron powder, acid (HCl) or salt (NH₄Cl), solvent (e.g., EtOH/H₂O) | Cost-effective and generally selective for nitro groups. | researchgate.netnih.gov |

| SnCl₂·2H₂O/HCl | Tin(II) chloride dihydrate, concentrated HCl, solvent (e.g., EtOH) | Good chemoselectivity for nitro groups over many other functional groups. | nih.gov |

| Zn/AcOH | Zinc dust, acetic acid | Milder conditions, useful for substrates sensitive to strong acids. | libretexts.org |

| HI/H₃PO₂ | Hydroiodic acid, hypophosphorous acid | Effective for reducing nitro groups on phenol (B47542) derivatives. | researchgate.net |

Asymmetric Synthesis and Chiral Resolution Techniques

The biological activity and utility of this compound are intrinsically linked to its stereochemistry. Therefore, obtaining enantiomerically pure forms is of paramount importance. This is achieved either by building the chiral centers directly using asymmetric synthesis or by separating a racemic mixture through chiral resolution.

Enantioselective Synthesis Strategies for Chiral Diamine Scaffolds

Modern organic synthesis offers several powerful strategies for the catalytic asymmetric synthesis of chiral 1,2-diamines. rsc.org These methods establish the desired stereochemistry during the formation of the C-N or C-C bonds of the diamine backbone.

Copper-Catalyzed Hydroamination : This approach has been developed for the synthesis of enantioenriched 1,2-diamines from allylic amines. Using a copper-hydride (CuH) catalyst with a chiral ligand, an amine nucleophile can be added across a double bond with high regio- and enantioselectivity. rsc.orgrsc.org The use of a pivaloyl protecting group on the starting allylic amine has been shown to be crucial for achieving high yields and selectivities. rsc.org

Iridium-Catalyzed Umpolung Allylation : A novel strategy involves the iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines. This method reverses the normal polarity of the imine, allowing it to act as a nucleophile. The subsequent rearrangement of the allylated intermediate furnishes functionalized chiral vicinal diamines with broad functional group tolerance under mild conditions. zsmu.edu.ua

Reductive Coupling of Imines : The C-C bond between the two stereocenters can be formed through the enantioselective reductive coupling of an azadiene with an imine. Catalyzed by a copper-hydride complex with a chiral bisphosphine ligand (like Ph-BPE), this method delivers anti-1,2-diamines with excellent diastereoselectivity and high enantioselectivity. researchgate.net

Other Catalytic Methods : A broader review of the field reveals numerous other successful approaches, including the asymmetric ring-opening of aziridines, diamination of olefins, and various aza-Mannich and aza-Henry reactions involving chiral catalysts. chemspider.com

| Asymmetric Strategy | Catalyst System (Example) | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| CuH-Catalyzed Hydroamination | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | γ-Substituted allylic pivalamides | High regio- and enantioselectivity for vicinal diamines. | rsc.orgrsc.org |

| Ir-Catalyzed Umpolung Allylation | [Ir(COD)Cl]₂ / Chiral Ligand | α-Amino aldimines | Forms homoallylic chiral diamines via a 2-aza-Cope rearrangement. | zsmu.edu.ua |

| Cu-Catalyzed Reductive Coupling | Cu(OAc)₂ / (R,R)-Ph-BPE | Azadienes and Imines | Produces anti-1,2-diamines with high diastereo- and enantioselectivity. | researchgate.net |

| Asymmetric Ring-Opening | Chiral Lewis Acid or Organocatalyst | meso-Aziridines | Desymmetrization of a prochiral starting material. | chemspider.com |

Chiral Separation Methodologies

When an asymmetric synthesis is not employed, the resulting racemic mixture of the diamine must be separated into its individual enantiomers through a process known as resolution.

Diastereomeric Salt Formation : This is a classical and widely used industrial method. The racemic diamine, being basic, is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. umich.edu This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to liberate the desired pure enantiomer of the diamine. umich.edu

Chromatographic Separation : This technique relies on the differential interaction of enantiomers with a chiral environment. In preparative high-performance liquid chromatography (HPLC), a column packed with a chiral stationary phase (CSP) is used. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for the separation and collection of the individual enantiomers. nih.gov

Enzymatic Kinetic Resolution : This method utilizes the high stereoselectivity of enzymes. An enzyme is chosen that will selectively react with only one enantiomer of the racemic mixture, converting it into a different compound. This leaves the unreacted, desired enantiomer behind. The success of this method is limited to a theoretical maximum yield of 50% for the desired enantiomer. youtube.com

| Resolution Method | Principle | Key Components | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomers via acid-base reaction. | Racemic diamine, enantiopure chiral acid (e.g., tartaric acid). | Scalable, well-established; requires suitable resolving agent and can be labor-intensive. | umich.edu |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Racemic diamine, HPLC system, Chiral Stationary Phase (CSP) column. | Direct separation, high purity; can be expensive and less scalable than crystallization. | nih.gov |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | Racemic diamine, specific enzyme (e.g., lipase). | High selectivity under mild conditions; maximum 50% yield for the desired enantiomer. | youtube.com |

Derivatization Strategies and Functional Group Modification

Synthesis of Schiff Base Derivatives of Nitrophenyl Ethane-1,2-diamines

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with a carbonyl compound. In the case of nitrophenyl ethane-1,2-diamines, both amino groups can react with aldehydes or ketones to form diimines.

The synthesis of Schiff base derivatives from 4-nitro-o-phenylenediamine, a related compound, involves dissolving the diamine in absolute ethanol (B145695) and adding a twofold molar excess of a substituted benzaldehyde. The mixture is then heated under reflux for several hours. Upon cooling, the Schiff base product crystallizes and can be purified by recrystallization. rdd.edu.iq This general method can be adapted for 1-(4-nitrophenyl)ethane-1,2-diamine.

The formation of the mono-Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine, is achieved through the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856). researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, resulting in an imine linkage. researchgate.net The electron-withdrawing nature of the nitro group on the phenyl ring can influence the reactivity of the carbonyl group and the stability of the resulting Schiff base. researchgate.netnih.gov

A variety of aldehydes can be used to generate a library of Schiff base derivatives, each with unique electronic and steric properties. For example, the reaction of p-phenylenediamine (B122844) with 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitrobenzaldehyde yields a fluorescent Schiff base. nih.gov

Table 1: Examples of Schiff Base Derivatives

| Diamine Reactant | Aldehyde/Ketone Reactant | Resulting Schiff Base |

|---|---|---|

| 4-Nitro-o-phenylenediamine | Substituted Benzaldehydes | Diimine derivatives rdd.edu.iq |

| o-Phenylenediamine | 4-Nitrobenzaldehyde | N-(4-nitrobenzyl) benzene-1,2-diamine researchgate.net |

Imidazolidine and Imidazoline Ring Formation from the Diamine

The 1,2-diamine functionality of this compound is a key structural motif for the synthesis of five-membered nitrogen-containing heterocyclic rings, specifically imidazolidines and imidazolines.

Imidazolines can be synthesized from the reaction of aldehydes and ethylenediamine (B42938) in the presence of an oxidizing agent. organic-chemistry.org For instance, the reaction of aldehydes with ethylenediamine using iodine and potassium carbonate, or hydrogen peroxide with sodium iodide, can yield 2-imidazolines. organic-chemistry.org These methods could potentially be applied to this compound to produce the corresponding substituted imidazolines.

Imidazolidin-4-one derivatives can be prepared through multi-step reactions. For example, reacting 1-phenyl-3-pyrazolidone with chloroacetyl chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303) and then substituted benzaldehydes, produces Schiff bases which can then be cyclized with glycine (B1666218) to form imidazolidine-4-ones. ajchem-a.com Another approach involves the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate to yield imidazolidine-2,4-diones and 2-thioxo-4-one imidazolidinic derivatives. mdpi.com

The cyclization of the Schiff base N-(4-nitrobenzyl) benzene-1,2-diamine can lead to the formation of 2-(4-nitrophenyl)-1H-benzimidazole, a related heterocyclic system. researchgate.netnih.gov This reaction is typically promoted by heat and acid catalysis. nih.gov

Urea (B33335) and Amide Functionalization of the Diamine Backbone

The primary amine groups of this compound can be functionalized to form ureas and amides. The reaction with isocyanates or isothiocyanates provides a direct route to urea and thiourea (B124793) derivatives, respectively. For instance, the reaction of C-phenylglycine with phenyl isocyanate leads to the formation of a urea derivative which can then cyclize. mdpi.com

Amide formation can be achieved by reacting the diamine with acyl chlorides or carboxylic acids under appropriate coupling conditions. This allows for the introduction of a wide range of acyl groups, thereby modifying the properties of the parent diamine.

Structural Modifications of the Phenyl Ring and Ethane (B1197151) Linker

Further diversification of the this compound structure can be achieved by modifying the phenyl ring and the ethane linker.

The position of the nitro group on the phenyl ring significantly influences the electronic properties of the molecule. Structural isomers, such as 1-(2-nitrophenyl)ethane-1,2-diamine or 1-(3-nitrophenyl)ethane-1,2-diamine, would exhibit different reactivity and properties compared to the 4-nitro isomer. docbrown.info For example, o-nitrophenol and p-nitrophenol are positional isomers with different physical properties. tardigrade.in The synthesis of these isomers would typically start from the corresponding ortho- or meta-nitro-substituted starting materials. The PubChem database contains entries for N,N'-bis(2-nitrophenyl)ethane-1,2-diamine, highlighting the existence of derivatives with the nitro group in the ortho position. nih.gov

The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens. Halogenation can be achieved using standard reagents like N-bromosuccinimide or molecular halogens with a Lewis acid catalyst. The directing effect of the existing substituents (the nitro group and the diaminoethyl chain) will determine the position of the incoming electrophile.

The ethane linker can be modified to alter the flexibility and spacing of the amine groups. This could involve synthesizing analogues with a longer or shorter alkyl chain, such as 1-(4-nitrophenyl)propane-1,2-diamine or 1-(4-nitrophenyl)butane-1,2-diamine. The synthesis of such compounds would require different starting materials, for example, using a substituted propylene (B89431) or butylene oxide instead of styrene (B11656) oxide in a potential synthetic route. PubChem lists compounds such as 1,2-bis(4-nitrophenyl)ethane, which has a related but different core structure. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitro-o-phenylenediamine rdd.edu.iq |

| Substituted Benzaldehydes rdd.edu.iq |

| Diimine derivatives rdd.edu.iq |

| o-Phenylenediamine researchgate.net |

| 4-Nitrobenzaldehyde researchgate.net |

| N-(4-nitrobenzyl) benzene-1,2-diamine researchgate.net |

| p-Phenylenediamine nih.gov |

| 2-Hydroxy-1-naphthaldehyde nih.gov |

| 1-(E)-(4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol nih.gov |

| Ethylenediamine organic-chemistry.org |

| 2-Imidazolines organic-chemistry.org |

| 1-Phenyl-3-pyrazolidone ajchem-a.com |

| Chloroacetyl chloride ajchem-a.com |

| Hydrazine hydrate ajchem-a.com |

| Glycine ajchem-a.com |

| Imidazolidine-4-ones ajchem-a.com |

| C-Phenylglycine mdpi.com |

| Phenyl isocyanate mdpi.com |

| Phenyl isothiocyanate mdpi.com |

| Imidazolidine-2,4-diones mdpi.com |

| 2-Thioxo-4-one imidazolidinic derivatives mdpi.com |

| 2-(4-Nitrophenyl)-1H-benzimidazole researchgate.netnih.gov |

| [1-Amino-1-(4-nitrophenyl)ethyl]urea nih.gov |

| Urea nih.gov |

| 1-(2-Nitrophenyl)ethane-1,2-diamine |

| 1-(3-Nitrophenyl)ethane-1,2-diamine |

| o-Nitrophenol tardigrade.in |

| p-Nitrophenol tardigrade.in |

| N,N'-bis(2-nitrophenyl)ethane-1,2-diamine nih.gov |

| N-Bromosuccinimide |

| 1-(4-Nitrophenyl)propane-1,2-diamine |

| 1-(4-Nitrophenyl)butane-1,2-diamine |

Coordination Chemistry and Metal Complexation of 1 4 Nitrophenyl Ethane 1,2 Diamine Derivatives

Ligand Design Principles for Chelating Metal Ions

The primary chelating capability of 1-(4-nitrophenyl)ethane-1,2-diamine stems from its two nitrogen donor atoms. As Lewis bases, these nitrogen atoms readily donate their lone pairs of electrons to a metal ion, which acts as a Lewis acid, to form strong coordinate bonds. vedantu.comhgcollege.edu.in This bidentate nature allows the ligand to "grasp" the metal ion, forming a stable chelate ring. vedantu.compearson.com

The aromatic nitrophenyl group significantly influences the ligand's electronic properties. The nitro group (–NO2) is a potent electron-withdrawing group, which can modulate the basicity of the nitrogen donor atoms and affect the physicochemical properties of the resulting metal complexes. nih.govsemanticscholar.org This electronic modification can impact the stability and reactivity of the coordinated metal center. Furthermore, the π-electron system of the aromatic ring can participate in ligand-to-metal charge transfer (LMCT) transitions, which are often observable in the electronic spectra of the complexes. researchgate.net

Both steric and electronic factors play a crucial role in defining the structure and stability of metal complexes. nih.govresearchgate.net

Steric Effects: The spatial arrangement of atoms in the ligand can create steric hindrance, influencing the approach of the metal ion and the resulting coordination geometry. vedantu.com Bulky substituents on the ligand backbone can prevent the formation of certain geometries or even inhibit complexation altogether. researchgate.net For the this compound framework, the phenyl group introduces more steric bulk than a simple alkyl group, which can influence the final structure of the metal complex.

Electronic Effects: The electronic properties of the ligand, governed by inductive and resonance effects of its substituents, directly impact the strength of the metal-ligand bond. rsc.org The electron-withdrawing nature of the para-nitro group on the phenyl ring in this compound derivatives reduces the electron density on the nitrogen donor atoms. semanticscholar.org This can affect the stability of the metal complex and influence the redox potential of the metal center. semanticscholar.orgscispace.com The ability to tune these electronic properties through ligand modification is a key strategy in designing catalysts and functional materials. rsc.orgmdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Derivatives of this compound and related N-donor ligands readily form stable complexes with a variety of transition metals. The synthesis usually involves mixing an alcoholic solution of the ligand with an aqueous or alcoholic solution of a metal salt, such as a chloride, nitrate, or acetate (B1210297). semanticscholar.orgnih.gov The resulting complexes often precipitate from the solution and can be isolated by filtration. Studies on related structures have reported successful complexation with metals including Cu(II), Ni(II), Zn(II), and Cd(II), forming complexes with defined stoichiometries. nih.govekb.eg For example, Schiff base derivatives formed from precursors like N-(4-nitrobenzyl)benzene-1,2-diamine have been shown to form stable complexes with various transition metals, highlighting the versatility of the nitrophenyl diamine framework in coordination chemistry. nih.gov

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complex. lehigh.eduirapa.org

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to N-H stretching vibrations are present. Upon coordination to a metal ion, the positions of these bands shift, typically to lower frequencies, indicating the involvement of the nitrogen atoms in bonding. nih.gov Furthermore, new bands that are not present in the free ligand appear in the far-IR region of the complex's spectrum. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct evidence of complexation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide valuable information about their electronic structure. The spectra typically display intense absorption bands in the UV region, which are assigned to π → π* transitions within the aromatic ring of the ligand. semanticscholar.org Upon complexation, new, often less intense, bands may appear in the visible region. These are frequently attributed to ligand-to-metal charge transfer (LMCT) transitions or, for metals with unpaired d-electrons like Cu(II), to d-d electronic transitions. semanticscholar.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal ions such as Zn(II) or Cd(II), ¹H NMR spectroscopy is a powerful characterization tool. The coordination of the ligand to the metal center causes significant changes in the chemical environment of the ligand's protons. researchgate.net Protons closest to the nitrogen donor atoms and those on the aromatic ring typically experience a downfield or upfield shift in their resonance signals compared to the free ligand, confirming the metal-ligand interaction in solution. nih.gov

Table 1: Representative Spectroscopic Shifts Upon Complexation for Related N-Donor Ligands

| Spectroscopic Technique | Observation | Interpretation | Source(s) |

|---|---|---|---|

| FT-IR | Shift in ν(C=N) or ν(N-H) stretching frequencies | Involvement of imine or amine nitrogen in coordination | nih.gov |

| Appearance of new bands in the 400-600 cm⁻¹ range | Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds | nih.gov | |

| UV-Vis | Shift in π → π* transition bands | Alteration of the ligand's electronic system upon coordination | semanticscholar.org |

| Appearance of new bands (shoulders or broad peaks) | Ligand-to-Metal Charge Transfer (LMCT) or d-d transitions | semanticscholar.orgresearchgate.net | |

| ¹H NMR | Chemical shift of protons adjacent to donor atoms | Change in the electronic environment due to metal binding | nih.govresearchgate.net |

| Broadening of signals | Dynamic processes or interaction with a paramagnetic center | researchgate.net |

This table is generated based on general principles observed for similar metal complexes as detailed in the cited literature.

The coordination geometry of a complex describes the spatial arrangement of the ligands around the central metal ion. This geometry is determined by the coordination number of the metal, its size, and its electronic configuration, as well as by the steric and electronic properties of the ligands. hgcollege.edu.innih.govmdpi.com For bidentate ligands like this compound, common coordination numbers for the metal are 4 or 6, leading to tetrahedral, square planar, or octahedral geometries. ekb.eg For instance, a metal ion might coordinate to two or three bidentate ligands to achieve an octahedral geometry.

The oxidation state of the central metal ion in a complex is typically the same as that of the starting metal salt, as the diamine ligand is neutral. This can be confirmed through various techniques. For paramagnetic complexes, such as those of Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful. The EPR spectrum can provide definitive information about the oxidation state of the metal and offer insights into the symmetry of the coordination site. semanticscholar.org The geometry of the ligand field can also influence the preferred oxidation state of a metal. nih.gov

Applications of Metal Complexes in Catalysis

Metal complexes of this compound and its derivatives have shown considerable promise in catalysis, leveraging the electronic and steric properties imparted by the nitrophenyl group. These applications span asymmetric synthesis, redox-mediated reactions, and the development of robust heterogeneous catalysts.

Chiral 1,2-diamines are fundamental ligands in the realm of asymmetric catalysis, where they are instrumental in the synthesis of enantiomerically pure compounds. The presence of a 4-nitrophenyl substituent in the diamine ligand can significantly impact the electronic nature of the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

Research has demonstrated the utility of chiral anti-1,2-diamine derivatives bearing a 4-nitrophenyl group in copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.govrsc.org These reactions afford chiral anti-1,2-diamine products in moderate to high yields with good diastereoselectivity and excellent enantioselectivity. nih.govrsc.org The electron-withdrawing nature of the 4-nitrophenyl group is considered to play a crucial role in these transformations. nih.govrsc.org

| Aldimine Substrate | Ketimine Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| N-benzylidene-4-methylbenzenesulfonamide | N-(1-(4-(trifluoromethyl)phenyl)ethylidene)-4-nitrobenzenamine | Cu(I) complex | 85 | >20:1 | 96 |

| N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | N-(1-(4-(trifluoromethyl)phenyl)ethylidene)-4-nitrobenzenamine | Cu(I) complex | 82 | >20:1 | 95 |

| N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide | N-(1-(4-(trifluoromethyl)phenyl)ethylidene)-4-nitrobenzenamine | Cu(I) complex | 78 | 15:1 | 93 |

This table presents data on the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines using a chiral diamine ligand with a 4-nitrophenyl group, showcasing the high yields, diastereoselectivities, and enantioselectivities achieved.

Furthermore, copper(II) complexes of chiral ethane-1,2-diamine derivatives have been successfully employed as catalysts in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. researchgate.net These catalytic systems have demonstrated the ability to produce chiral β-nitro alcohols with moderate to excellent enantioselectivity. researchgate.net The specific substitution on the diamine ligand, such as the 4-nitrophenyl group, can modulate the Lewis acidity of the copper center and the steric environment around it, which are key factors in achieving high stereocontrol.

The presence of a nitroaromatic group in this compound suggests that its metal complexes could be active in redox catalysis. The nitro group is a well-known electron-withdrawing group and can participate in electron transfer processes. While direct studies on the redox catalysis of metal complexes with this specific ligand are limited, the broader context of metal complexes with redox-active ligands and nitrophenyl substituents provides valuable insights.

Metal complexes containing redox-active ligands can act as electron reservoirs, facilitating multi-electron transformations that are central to many catalytic cycles. The nitrophenyl moiety in the diamine ligand can potentially be reduced, allowing the ligand to be "non-innocent" and actively participate in the redox chemistry of the catalytic process.

For instance, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol. frontiersin.org This reaction proceeds via electron transfer from a reducing agent, mediated by the copper complex. The efficiency of these catalysts highlights the potential for metal complexes of ligands containing a nitrophenyl group to facilitate redox transformations.

| Catalyst (Copper(II) Complex with) | Conversion (%) after 60 min |

| N'-salicylidene-2-aminophenol | 90.8 |

| N'-salicylidene-2-aminothiazole | 95.2 |

| N,N'-bis(salicylidene)-o-phenylenediamine | 97.5 |

This table shows the catalytic activity of different copper(II) Schiff base complexes in the reduction of 4-nitrophenol, indicating the potential for related complexes in redox catalysis.

The electron transfer processes in such catalytic systems can be intricate, involving either outer-sphere or inner-sphere mechanisms. In an outer-sphere mechanism, the electron transfer occurs between two separate coordination spheres, while in an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between two metal centers. The design of the diamine ligand, including the positioning of the nitrophenyl group, could influence which mechanism is favored.

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practical applicability by facilitating catalyst separation and recycling. Chiral diamine-metal complexes, including those with nitrophenyl substituents, can be anchored to various supports to create robust heterogeneous catalysts.

Mesoporous silica materials, such as MCM-41, have proven to be excellent supports for the immobilization of chiral metal complexes. For example, a chiral nickel-diamine complex deposited on MCM-41 has been shown to be an efficient heterogeneous catalyst for asymmetric 1,4-addition reactions. nih.gov The mesoporous support was found to enhance the reactivity and stability of the chiral nickel complex. nih.gov

Similarly, ruthenium/diamine complexes have been immobilized onto functionalized periodic mesoporous organosilica. nih.gov These heterogeneous catalysts have been successfully used in one-pot hydration/asymmetric transfer hydrogenation sequential reactions and demonstrated good recyclability. nih.gov

| Support Material | Metal Complex | Catalytic Reaction | Key Finding |

| Mesoporous Silica (MCM-41) | Chiral Nickel-Diamine | Asymmetric 1,4-addition | Enhanced reactivity and stability of the complex. |

| Periodic Mesoporous Organosilica | Ruthenium/Diamine | One-pot hydration/asymmetric transfer hydrogenation | Catalyst is recyclable. |

This table summarizes examples of immobilized chiral diamine metal complexes on solid supports and their applications in heterogeneous catalysis, highlighting the benefits of immobilization.

These examples demonstrate the feasibility of immobilizing metal complexes of this compound derivatives onto solid supports. The porous nature of these materials can provide a microenvironment that influences the catalytic activity and selectivity, while the covalent or non-covalent attachment of the complex prevents its leaching into the reaction medium, allowing for repeated use.

Spectroscopic and Advanced Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For 1-(4-Nitrophenyl)ethane-1,2-diamine, the FT-IR and Raman spectra are expected to show characteristic absorption bands corresponding to its distinct structural components.

The primary and secondary amine (N-H) groups would likely produce moderate to weak stretching vibrations in the 3300-3500 cm⁻¹ region. The aliphatic C-H bonds of the ethane (B1197151) backbone would exhibit stretching vibrations between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the benzene (B151609) ring is anticipated just above 3000 cm⁻¹.

The most prominent signals would arise from the nitro (NO₂) group, with strong, characteristic asymmetric and symmetric stretching vibrations appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. Aromatic C=C stretching bands for the benzene ring would be observed in the 1450-1600 cm⁻¹ region. N-H bending vibrations are expected around 1600 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium-Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1345 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation

In the ¹H NMR spectrum, the aromatic protons on the 4-nitrophenyl group would appear as two distinct doublets in the downfield region (approximately 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the ethane backbone, being adjacent to chiral centers and amine groups, would likely show complex splitting patterns (multiplets) in the 2.5-4.5 ppm range. The amine protons (NH and NH₂) would produce broad signals whose chemical shifts are dependent on solvent and concentration.

The ¹³C NMR spectrum would show six distinct signals. Two signals would be in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most downfield. The carbon atoms of the ethane backbone would appear in the 40-60 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

| Type | Predicted Chemical Shift (δ) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Ar-H (ortho to NO₂) | ~8.2 ppm | Doublet |

| Ar-H (meta to NO₂) | ~7.5 ppm | Doublet |

| -CH(NH)- | 3.5-4.5 ppm | Multiplet |

| -CH₂(NH₂) | 2.5-3.5 ppm | Multiplet |

| -NH, -NH₂ | Variable | Broad Singlet |

| ¹³C NMR | ||

| Ar-C (C-NO₂) | >145 ppm | |

| Ar-C (C-CH) | ~140-145 ppm | |

| Ar-C (CH) | ~124-130 ppm | |

| -CH(NH)- | ~50-60 ppm |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the -CH-CH₂- linkage in the ethane portion.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, for instance, showing the correlation from the benzylic proton to the carbons of the phenyl ring, thus confirming the attachment point of the ethane chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₁N₃O₂, giving it a molecular weight of approximately 197.20 g/mol . An electrospray ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.2.

Characteristic fragmentation in the mass spectrum would likely involve:

Loss of the nitro group (NO₂), resulting in a fragment at m/z 152.

Cleavage of the C-C bond in the ethane backbone, leading to fragments corresponding to the nitrophenyl portion and the diamine portion of the molecule.

Alpha-cleavage adjacent to the amine groups is also a common fragmentation pathway for amines.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-nitrophenyl chromophore. A strong absorption band, corresponding to a π → π* transition of the conjugated system, is expected in the 250-300 nm range. A weaker n → π* transition associated with the nitro group might also be observed at longer wavelengths, potentially overlapping with the tail of the π → π* band.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published crystal structures for this compound. An X-ray crystallographic study would provide definitive proof of its three-dimensional structure in the solid state. Such an analysis would precisely determine bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, that govern the crystal packing arrangement. Given the presence of a chiral center, the compound would crystallize in a chiral space group or as a racemic mixture in a centrosymmetric space group.

Single Crystal X-ray Diffraction for Molecular and Crystal Architecture

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and how it arranges itself in a solid-state crystal lattice. While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds, such as N-(4-Nitrobenzyl)benzene-1,2-diamine, provides valuable insights into the expected architecture. kcl.ac.uk

The crystal packing of such molecules is typically governed by a combination of strong and weak intermolecular forces. Key interactions expected for this compound include:

Hydrogen Bonding: The amine groups (-NH2) of the diamine chain are potent hydrogen bond donors, while the nitro group (-NO2) is a strong hydrogen bond acceptor. This would likely lead to the formation of extensive networks of N-H···O and N-H···N hydrogen bonds, which are crucial in defining the supramolecular structure.

π–π Stacking: The presence of the aromatic nitrophenyl ring encourages π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or face-to-edge. In the related N-(4-Nitrobenzyl)benzene-1,2-diamine, one-dimensional chains formed by hydrogen bonds are further linked by these π–π stacking interactions. kcl.ac.uk

Interactive Table: Crystallographic Data for a Representative Ferrocene Derivative with a p-Nitrophenyl Group. nih.gov (Note: This data is for 1-ferrocenyl-2-(4-nitrophenyl)ethyne and serves as an example of crystallographic parameters.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Volume (ų) | Value not specified |

| Z | Value not specified |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise geometry of a molecule is defined by its bond lengths, bond angles, and torsion angles. This data, derived from X-ray diffraction studies, confirms the connectivity of atoms and reveals details about bond orders and steric strain. For this compound, this analysis would characterize the geometry of the nitrophenyl group, the ethylenediamine (B42938) chain, and their spatial relationship.

Bond Lengths: The bond lengths within the phenyl ring would exhibit values typical for aromatic systems. The C-N bond connecting the ring to the nitro group and the diamine chain would be of particular interest. For instance, in a similar structure, C-O bond lengths in a nitro group are around 1.22 Å, and C-N bonds are approximately 1.48 Å.

Bond Angles: The bond angles would reveal the local geometry around each atom. The angles within the benzene ring would be close to 120°, indicative of its sp2 hybridization. The geometry around the nitrogen atoms of the diamine would be tetrahedral.

Interactive Table: Expected Geometric Parameters for this compound Based on Analogous Structures. nih.govnih.govresearchgate.net

| Parameter | Functional Group | Expected Value Range |

| Bond Length (Å) | C-C (aromatic) | 1.37 - 1.40 |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| C-C (ethane) | 1.52 - 1.54 | |

| C-N (amine) | 1.45 - 1.49 | |

| Bond Angle (°) | C-C-C (ring) | ~120 |

| O-N-O | ~125 | |

| H-N-H | ~107 | |

| Torsion Angle (°) | C(ring)-C(ring)-C-N | Defines ring/chain orientation |

| N-C-C-N | Defines diamine conformation (gauche/anti) |

Polymorphism and Conformational Analysis in the Solid State

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. The potential for polymorphism in this compound is high due to its conformational flexibility.

The molecule possesses several rotatable single bonds:

The C-C bond within the ethane-1,2-diamine backbone.

The C-N bonds connecting the amine groups to the ethane carbons.

The C-N bond linking the phenyl ring to the diamine moiety.

This flexibility allows the molecule to adopt various conformations. The ethylenediamine backbone can exist in gauche or anti conformations. The nitrophenyl group can rotate relative to the rest of the molecule. Different combinations of these conformations can lead to different hydrogen bonding patterns and stacking arrangements, resulting in distinct polymorphs. While no specific polymorphs have been reported for this compound in the searched literature, the study of different crystal forms is crucial as it can impact stability and other material properties. osti.gov

Thermal Analysis (TGA/DTG) for Decomposition Pathways

Thermogravimetric Analysis (TGA) and its derivative (DTG) are used to study the thermal stability of a material and its decomposition profile. TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which degradation occurs.

While specific TGA/DTG data for this compound is not available, its decomposition pathways can be proposed based on the known behavior of related diamines and nitroaromatic compounds. researchgate.netsemanticscholar.org The degradation is likely a multi-step process involving the reactive diamine and nitro functionalities.

Proposed Decomposition Pathways:

Diamine-Mediated Degradation: One possible route begins with reactions involving the ethylenediamine chain. This is a common pathway for aqueous diamine solvents. researchgate.netsemanticscholar.org

Step 1: Formation of a carbamate (B1207046) intermediate.

Step 2: Intermolecular cyclization of the carbamate to form a stable five-membered imidazolidinone ring.

Alternative Step 2: Nucleophilic attack by a free amine on the carbamate to form a diamine urea (B33335) compound.

Nitroaromatic-Mediated Degradation: Another likely pathway is initiated by the energetic nitro group, a characteristic of many nitroaromatic compounds. osti.gov

Step 1: An initial autocatalytic step involving an intermolecular or intramolecular hydrogen transfer from an amino group to an oxygen atom of the nitro group.

Step 2: This transfer leads to the formation of a biradical species and the elimination of a water molecule.

Step 3: Subsequent ring closure can form a furazan (B8792606) or furoxan-like structure, followed by fragmentation of the molecule, releasing gases like CO2 and N2.

It is probable that the actual thermal decomposition of this compound involves a competition or combination of these pathways, with the dominant route depending on factors such as heating rate and atmosphere.

Interactive Table: Proposed Thermal Decomposition Products.

| Proposed Pathway | Key Intermediates / Products | Reference |

| Diamine-Mediated | Carbamates, Imidazolidinone derivatives, Urea derivatives | researchgate.netsemanticscholar.org |

| Nitroaromatic-Mediated | Biradicals, Water, Furazan/Furoxan derivatives, CO2, N2 | osti.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-(4-Nitrophenyl)ethane-1,2-diamine, DFT calculations offer profound insights into its geometry, spectroscopic profile, and reactivity.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are commonly employed for this purpose. nih.gov The optimization reveals crucial structural parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. The presence of the electron-withdrawing nitro (NO₂) group and the electron-donating diamine (NH₂) groups significantly influences the electronic distribution across the aromatic ring and the ethane (B1197151) bridge. Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Table 1: Representative Optimized Geometric Parameters (Illustrative) This table presents typical bond lengths and angles that would be determined through DFT calculations for a molecule with similar functional groups. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Aromatic) | Carbon-carbon bond length in the phenyl ring | ~1.39 Å |

| C-N (Nitro) | Carbon-nitrogen bond length of the nitro group | ~1.47 Å |

| N-O (Nitro) | Nitrogen-oxygen bond length in the nitro group | ~1.23 Å |

| C-C (Ethane) | Carbon-carbon single bond in the ethane bridge | ~1.54 Å |

| C-N (Amine) | Carbon-nitrogen bond length of the amine group | ~1.46 Å |

| O-N-O Angle | Bond angle within the nitro group | ~124° |

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum helps in the assignment of experimental IR bands. researchgate.net For this compound, characteristic frequencies would include the symmetric and antisymmetric stretching of the NO₂ group, typically found between 1335 and 1584 cm⁻¹, and the N-H stretching of the diamine groups. researchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be computed, which is then used to predict ¹H and ¹³C NMR chemical shifts. acdlabs.com These predictions are a powerful tool for structure verification. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for the aromatic protons and carbons, while the amine groups would have the opposite effect.

Table 2: Predicted Vibrational Frequencies (Illustrative) This table shows representative IR frequencies for the key functional groups. The exact positions would be determined via DFT frequency calculations.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Antisymmetric Stretch | -NO₂ | 1560 - 1520 |

| Symmetric Stretch | -NO₂ | 1355 - 1315 |

| N-H Stretch | -NH₂ | 3500 - 3300 |

| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 |

| Aliphatic C-H Stretch | Alkyl-H | 3000 - 2850 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich diamine and phenyl portions, while the LUMO would be concentrated on the electron-deficient nitro-substituted phenyl ring. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands seen in a UV-Visible spectrum. mdpi.comqu.edu.qa The calculations can identify the specific molecular orbitals involved in these transitions. qu.edu.qa For this molecule, a significant transition would likely be a charge-transfer from the HOMO (associated with the amine/phenyl moiety) to the LUMO (associated with the nitrophenyl moiety).

Table 3: Frontier Molecular Orbital Energies (Illustrative Example) This table provides an example of FMO energies and the resulting energy gap for a similar nitroaromatic compound. mdpi.com A smaller gap indicates higher reactivity.

| Parameter | Description | Example Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.41 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -3.38 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.03 |

Understanding the charge distribution is key to predicting how a molecule will interact with other species.

Natural Population Analysis (NPA): This method calculates the atomic charges, revealing the extent of electron transfer between atoms. It provides a quantitative measure of the electron-donating and -withdrawing effects of the functional groups. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. walisongo.ac.id It is an invaluable tool for predicting reactivity. researchgate.net Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a highly negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding or electrophilic interaction. Conversely, the hydrogen atoms of the amine groups would be regions of positive potential. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the technique is applicable for investigating several of its properties. An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the trajectory of each atom by integrating Newton's laws of motion.

These simulations can be used to:

Explore the conformational landscape of the flexible ethane-1,2-diamine chain.

Study the molecule's solvation and its interaction with solvent molecules.

Investigate how the molecule behaves at different temperatures and pressures.

Recent advancements include the use of machine learning interatomic potentials (ML-IAP) to improve the efficiency and accuracy of MD simulations for organic molecules like amines, enabling the study of larger systems over longer timescales. arxiv.org

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ugm.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes.

For this compound, a docking study would involve:

Obtaining the 3D structure of a biological target of interest.

Placing the this compound molecule into the active or binding site of the receptor.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable complex based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. ugm.ac.id

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models are pivotal in modern medicinal chemistry for elucidating Structure-Activity Relationships (SAR). These studies help in understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, while specific comprehensive SAR reports are not extensively detailed in public literature, the methodologies applied to similar nitroaromatic compounds or other bioactive molecules provide a framework for understanding their potential interactions and the structural features crucial for activity. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to these investigations. researchgate.netresearchgate.net

QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net These models are built upon molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For analogous compound series, descriptors related to electronic properties, steric bulk, and hydrophobicity are often found to be critical for activity.

Key Findings from Computational Studies on Related Scaffolds:

Descriptor Importance: In studies of various heterocyclic compounds, which can be conceptually related to the diamine scaffold, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), molecular volume (MV), and specific 3D descriptors (e.g., GETAWAY and WHIM) have been identified as significant predictors of biological activity. researchgate.net For instance, QSAR analyses on certain antitubercular agents have highlighted the importance of radial distribution function (RDF) descriptors, which encode information about the 3D arrangement of atoms. researchgate.net

Molecular Docking: Docking simulations are used to predict the preferred orientation and binding affinity of a ligand within the active site of a biological target. researchgate.netmdpi.com For derivatives of 1,3,4-oxadiazole, docking studies have revealed that specific substitutions can significantly alter binding energy. mdpi.com For example, di-substitution at one ortho and one meta position on a phenyl ring resulted in improved binding interactions compared to single ortho or di-ortho substitutions. mdpi.com This highlights the sensitivity of binding affinity to the precise placement of functional groups.

3D-QSAR and Contour Maps: Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide visual representations of how different steric and electrostatic fields around the molecule correlate with activity. nih.gov Contour maps generated from these studies show regions where bulky groups (sterically favored/disfavored) or charged groups (electropositive/electronegative favored) would enhance or diminish activity. nih.gov For a series of 1,2,4-oxadiazole (B8745197) derivatives, these maps were crucial in guiding the design of more potent inhibitors. nih.gov

The insights from these computational approaches allow for the rational design of new analogues of this compound. By modifying the core structure—for example, by altering substituents on the phenyl ring or modifying the diamine chain—and then calculating the relevant descriptors and predicting binding affinities, researchers can prioritize the synthesis of compounds with a higher probability of desired biological activity.

Interactive Data Tables

The following tables illustrate the type of data generated in computational SAR studies. The data presented are representative examples based on findings for related compound classes and are intended to demonstrate the principles of SAR analysis.

Table 1: Hypothetical QSAR Descriptors and Predicted Activity for this compound Analogues

This table shows how modifications to a parent structure can influence key molecular descriptors and, consequently, the predicted biological activity (pIC50).

| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted pIC50 |

| Parent | -H | 181.18 | 0.5 | 99.8 | 5.2 |

| Analog-1 | -Cl (at C2) | 215.63 | 1.2 | 99.8 | 5.8 |

| Analog-2 | -OCH3 (at C2) | 211.21 | 0.4 | 108.8 | 5.5 |

| Analog-3 | -NH2 (on nitro group) | 151.19 | -0.2 | 125.8 | 4.9 |

| Analog-4 | -F (at C3) | 199.17 | 0.7 | 99.8 | 5.4 |

Table 2: Example Molecular Docking Results against a Hypothetical Protein Target

This table demonstrates how docking simulations provide binding energy estimates, which are used to rank potential ligands.

| Compound ID | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |

| Parent | -7.5 | 2 | ASP-84, GLN-121 |

| Analog-1 | -8.2 | 2 | ASP-84, GLN-121 |

| Analog-2 | -7.8 | 3 | ASP-84, GLN-121, TYR-80 |

| Analog-3 | -6.9 | 4 | ASP-84, GLN-121, SER-125 |

| Analog-4 | -7.7 | 2 | ASP-84, GLN-121 |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the cornerstone of molecular assembly in a vast array of chemical systems. In the context of 1-(4-nitrophenyl)ethane-1,2-diamine, the primary amine groups (-NH₂) are potent hydrogen bond donors, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atoms of the diamine itself can act as acceptors. This functionality allows for the formation of extensive and robust hydrogen-bonding networks that are critical in stabilizing the crystal lattice.

In related structures, such as N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine, hydrogen bonding plays a pivotal role in the formation of π-stacked sheets. The interplay between N-H···O and C-H···O hydrogen bonds often leads to the creation of specific ring motifs, which are repeating patterns of hydrogen-bonded molecules. For instance, in the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by two pairs of N—H⋯O hydrogen bonds, resulting in the formation of R²₂(20) and R²₂(14) ring motifs that propagate into chains. chemicalbook.com Similar motifs can be anticipated in the crystal structure of this compound, where the amine and nitro groups can interact to form predictable and stable hydrogen-bonded assemblies. The flexibility of the ethane-1,2-diamine linker allows for various conformations, which in turn can influence the dimensionality and topology of the resulting hydrogen-bonded network, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

Aromatic π-Stacking Interactions

The presence of the 4-nitrophenyl group in this compound introduces the possibility of aromatic π-stacking interactions, which are another significant force in the organization of molecules in the solid state. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The electron-withdrawing nature of the nitro group can influence the quadrupole moment of the phenyl ring, favoring offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.

| Interaction Type | Typical Distance (Å) |

| π-π Stacking | 3.3 - 3.8 |

Intermolecular Nitro-Nitro Interactions

Beyond hydrogen bonding and π-stacking, the nitro group itself can participate in specific and directional intermolecular interactions. These so-called nitro-nitro interactions, arising from the electrostatic attraction between the positively charged nitrogen atom and the negatively charged oxygen atoms of an adjacent nitro group, can play a significant role in the crystal packing of nitroaromatic compounds.

While often considered as weak interactions, their cumulative effect can be substantial in directing the assembly of molecules. Studies on various nitro-containing compounds have revealed different motifs for nitro-nitro interactions, including a planar antiparallel arrangement and a perpendicular T-shaped arrangement. The specific geometry adopted is a delicate balance between minimizing repulsion and maximizing attractive electrostatic interactions. In the crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine, the nitro groups are twisted relative to the benzene (B151609) rings, which can facilitate their participation in intermolecular contacts. chemicalbook.com The presence of these interactions in the crystal lattice of this compound would add another layer of complexity and control to its supramolecular architecture.

Crystal Engineering Principles Applied to Diamine Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The modular nature of this compound makes it an excellent candidate for the application of crystal engineering principles. By systematically modifying the functional groups or the spacer unit, it is possible to tune the intermolecular interactions and, consequently, the resulting crystal structure and properties.

For example, the introduction of additional hydrogen bond donors or acceptors could lead to the formation of new and more complex hydrogen-bonded networks. Altering the electronic properties of the aromatic ring by replacing the nitro group with other substituents would modulate the π-stacking interactions. The flexible ethane-1,2-diamine linker is particularly interesting from a crystal engineering perspective, as its conformational freedom can be exploited to achieve different packing arrangements. Research on other flexible diamine derivatives has shown that even subtle changes in the linker length or rigidity can lead to dramatically different supramolecular assemblies. acs.org This highlights the potential to create a family of related structures with tailored architectures and functionalities, all based on the this compound scaffold.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Although a Hirshfeld surface analysis for this compound is not available due to the lack of its crystal structure, we can examine the analysis of related compounds to predict the key contacts. For instance, in the Hirshfeld surface analysis of Schiff base complexes derived from aliphatic diamines, the major contributions to the crystal packing often come from H···H, O···H, and C···H contacts. For a molecule like this compound, a significant contribution from N···H contacts, corresponding to the N-H···O hydrogen bonds, would also be expected. The fingerprint plot would likely show distinct spikes characteristic of these hydrogen bonds, as well as broader regions corresponding to the more diffuse van der Waals and π-stacking interactions.

| Contact Type | Expected Contribution |

| H···H | High |

| O···H/N···H | Significant (due to hydrogen bonding) |

| C···H | Moderate |

| C···C/C···N | Low to Moderate (related to π-stacking) |

Reaction Mechanisms and Kinetic Studies Involving 1 4 Nitrophenyl Ethane 1,2 Diamine

The chemical behavior of 1-(4-nitrophenyl)ethane-1,2-diamine and its derivatives is dictated by the interplay between the aromatic nitro group, the phenyl ring, and the vicinal diamine side chain. This section explores the mechanistic pathways for its formation, the reactivity of its key functional groups, and its role in synthetic organic chemistry.

Exploration of Biological Activity Mechanisms Excluding Clinical Trials

Interference with Microbial Cellular Processes and Metabolic Pathways

While direct studies on 1-(4-Nitrophenyl)ethane-1,2-diamine's interference with microbial processes are limited, research on its close analogs, such as N,N'-(4-Nitro-1,2-phenylene)diamide derivatives, provides valuable insights. These derivatives have demonstrated the ability to disrupt microbial growth, suggesting interference with essential cellular functions. The proposed mechanisms often involve the disruption of the cell wall or membrane integrity, leading to the leakage of intracellular components. Furthermore, the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage cellular macromolecules, and inhibit key metabolic pathways, ultimately leading to cell death.

Interactions with Specific Enzymes and Receptors

The specific interactions of this compound with enzymes and receptors are not well-documented in publicly available research. However, based on the known activities of related nitroaromatic compounds and Schiff bases, several potential mechanisms can be inferred. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its ability to bind to the active sites of enzymes. For instance, some nitro-substituted compounds are known to inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

Schiff base derivatives of diamines are known to form stable complexes with metal ions, which can then interact with various biomolecules, including enzymes. The geometry and electronic structure of these metal complexes are critical for their inhibitory activity. The imine group (-C=N-) of the Schiff base is often crucial for binding to the active site of enzymes, potentially through coordination with a metal cofactor or through hydrogen bonding with amino acid residues.

DNA and Metal Ion Binding Mechanisms

A significant area of research for derivatives of this compound is their ability to bind to DNA and interact with metal ions, which is often a key mechanism for their anticancer activity.

Metal Ion Binding: The diamine moiety of this compound provides two nitrogen donor atoms, making it an excellent ligand for coordinating with a variety of transition metal ions, including copper(II), nickel(II), and zinc(II). The formation of Schiff base derivatives further enhances this chelating ability. These metal complexes often exhibit distinct geometries, such as square planar or octahedral, which are crucial for their subsequent interaction with DNA.

DNA Binding: Metal complexes of Schiff bases derived from diamines have been shown to interact with DNA through several modes:

Intercalation: The planar aromatic rings of the Schiff base ligand can insert themselves between the base pairs of the DNA double helix. This mode of binding can cause significant distortion of the DNA structure, interfering with replication and transcription processes. Evidence for intercalation is often obtained from spectroscopic titrations and viscosity measurements of DNA solutions in the presence of the complex. rsc.orgeuropeanreview.org

Groove Binding: The complexes can bind to the minor or major grooves of the DNA. This interaction is typically driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the complex and the DNA grooves.

Electrostatic Interactions: Positively charged metal complexes can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA.

Competitive binding studies using fluorescent probes like ethidium (B1194527) bromide help to elucidate the specific mode and strength of DNA binding. nih.gov The binding affinity of these complexes to DNA is often in the range of 104 to 106 M-1, indicating strong interactions. europeanreview.orgfarmaciajournal.com

Cytotoxicity Mechanisms on Cancer Cell Lines (In Vitro Studies)

Schiff base derivatives of this compound and their metal complexes have demonstrated significant cytotoxic activity against various human cancer cell lines in vitro.

The primary mechanism of cytotoxicity is often the induction of apoptosis , or programmed cell death. This is characterized by morphological changes such as cell shrinkage, membrane blebbing, and nuclear fragmentation. nih.gov The induction of apoptosis by these compounds is often mediated through their interaction with DNA, leading to cell cycle arrest and the activation of apoptotic pathways.

The presence of the nitro group can enhance the cytotoxic activity. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced to cytotoxic radicals that can damage DNA and other cellular components.

Table 1: In Vitro Cytotoxicity of a Schiff Base Derived from a Nitro-Containing Benzoic Acid nih.gov

| Cell Line | Compound | IC50 (µg/mL) after 72h |

| Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | 446.68 |